molecular formula C11H12N2O B8714932 1-Benzyl-4-methoxy-1H-pyrazole

1-Benzyl-4-methoxy-1H-pyrazole

Cat. No.: B8714932
M. Wt: 188.23 g/mol
InChI Key: MBEXEUYLJHYMIR-UHFFFAOYSA-N
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Description

1-Benzyl-4-methoxy-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with a benzyl group at the 1-position and a methoxy group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-4-methoxy-1H-pyrazole can be synthesized through several methods. One common approach involves the cyclization of hydraz

Scientific Research Applications

Anticancer Activity

Mechanism of Action:
1-Benzyl-4-methoxy-1H-pyrazole exhibits notable anticancer properties, particularly through its role in inhibiting key signaling pathways involved in tumor growth. Research indicates that pyrazole derivatives can modulate the activity of proteins associated with cancer progression, such as BRAF and ERK pathways.

Case Study:
In a study examining various pyrazole analogs, compounds similar to this compound demonstrated significant inhibition of BRAF mutant melanoma cell lines, leading to reduced cell proliferation and increased apoptosis rates . This suggests a promising avenue for developing targeted cancer therapies.

Neuroprotective Effects

Pharmacological Insights:
The neuroprotective effects of this compound have been explored in the context of ischemic stroke and neurodegenerative disorders. The compound is believed to exert protective effects by modulating neurotransmitter levels and reducing oxidative stress.

Research Findings:
A pharmacological screening approach identified several pyrazole derivatives, including this compound, that exhibited neuroprotective activity in primary cortical neurons subjected to oxygen-glucose deprivation. These compounds were found to significantly reduce neuronal damage and infarction size in animal models .

Anti-inflammatory Properties

Mechanism:
The anti-inflammatory potential of this compound is attributed to its ability to inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory response. By modulating these pathways, the compound can alleviate symptoms associated with inflammatory diseases.

Case Study:
In a comparative study of various pyrazole derivatives, this compound showed lower ulcerogenic indices compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), indicating a favorable safety profile while maintaining efficacy in reducing inflammation .

Cardiovascular Applications

Therapeutic Potential:
Research has indicated that pyrazole derivatives can influence cardiovascular health by acting on calcium channels and modulating vascular tone. This compound has been studied for its antihypertensive effects through its action as a calcium channel blocker.

Research Findings:
Studies have shown that compounds with similar structures can effectively reduce blood pressure in hypertensive models by promoting vasodilation and decreasing peripheral resistance . This positions this compound as a candidate for further investigation in cardiovascular therapies.

Synthesis and Structural Variability

Synthetic Approaches:
The synthesis of this compound has been optimized through various methodologies that enhance yield and purity. Techniques such as regioselective synthesis using trichloromethyl enones have been employed to produce this compound efficiently .

Table: Summary of Applications

ApplicationMechanism of ActionKey Findings
AnticancerInhibition of BRAF/ERK pathwaysReduced proliferation in melanoma cell lines
NeuroprotectiveModulation of neurotransmitters & oxidative stressDecreased neuronal damage post-stroke
Anti-inflammatoryCOX inhibitionLower ulcerogenic index compared to traditional NSAIDs
CardiovascularCalcium channel blockadeEffective blood pressure reduction

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

1-benzyl-4-methoxypyrazole

InChI

InChI=1S/C11H12N2O/c1-14-11-7-12-13(9-11)8-10-5-3-2-4-6-10/h2-7,9H,8H2,1H3

InChI Key

MBEXEUYLJHYMIR-UHFFFAOYSA-N

Canonical SMILES

COC1=CN(N=C1)CC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Into a 100-mL round-bottom flask, was placed a solution of 1-benzyl-1H-pyrazol-4-ol (compound 244.2, 1.40 g, 8.04 mmol) in N,N-dimethylformamide (20 mL). Iodomethane (703 μL, 11.3 mmol) and Cs2CO3 (3.68 g, 11.3 mmol,) were added and the resulting mixture was stirred for 3 h at room temperature. The mixture was concentrated under reduced pressure, then diluted with EtOAc (200 mL). The mixture was washed with brine (3×80 mL), and the organic layer was dried (Na2SO4), filtered and concentrated under reduced pressure to obtain the title compound as a yellow oil (1.30 g, 86%).
Quantity
1.4 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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703 μL
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reactant
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Cs2CO3
Quantity
3.68 g
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reactant
Reaction Step Three
Quantity
20 mL
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solvent
Reaction Step Four
Yield
86%

Synthesis routes and methods II

Procedure details

To a solution of 1-benzyl-1H-pyrazol-4-ol (Intermediate 4) (3.5 g, 20.1 mmol) and Cs2CO3 (8 g, 24.6 mmol) in DMF (100 mL) was added MeI (2 mL, 32 mmol). After stirring at room temperature for 2 h, the reaction mixture was diluted with EtOAc, washed with ice/brine. The aqueous was extracted with EtOAc, the combined organic solvents were removed under reduced pressure and the residue was purified by flash chromatography on silica gel (cyclohexane to cyclohexane/EtOAc 60:40 as eluant) to give the title compound 4-(methyloxy)-1-(phenylmethyl)-1H-pyrazole (2.5 g, 13.3 mmol, 63% yield) as a yellow oil. LCMS: (M+H)+=189; Rt=0.81 min.
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
8 g
Type
reactant
Reaction Step One
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Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
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0 (± 1) mol
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solvent
Reaction Step Two

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